Samatasvir
CAS No.: 1312547-19-5
Cat. No.: VC0542375
Molecular Formula: C47H48N8O6S2
Molecular Weight: 885.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1312547-19-5 |
---|---|
Molecular Formula | C47H48N8O6S2 |
Molecular Weight | 885.1 g/mol |
IUPAC Name | methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
Standard InChI | InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1 |
Standard InChI Key | ATOLIHZIXHZSBA-BTSKBWHGSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC |
SMILES | CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC |
Canonical SMILES | CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC |
Appearance | Solid powder |
Introduction
Mechanism of Action
Samatasvir inhibits HCV replication by targeting the NS5A protein, which is essential for viral RNA replication, assembly, and egress . Its mechanism involves:
-
Non-Competitive Binding: Disrupts NS5A’s structural and functional roles in the replication complex .
-
Genotype-Specific Interactions: Binds to conserved regions of NS5A, enabling pan-genotypic activity .
-
Synergistic Effects: Enhances antiviral efficacy when combined with other direct-acting antivirals (DAAs) like protease inhibitors or nucleotide analogs .
In Vitro Activity:
Parameter | Value | Reference |
---|---|---|
EC₅₀ (Genotype 1a) | 2–24 pM | |
EC₅₀ (Genotype 1b) | 2–24 pM | |
EC₅₀ (Genotype 2–5) | 9–146 pM | |
Selectivity Index | >5 × 10⁷ (CC₅₀ >100 μM) |
Resistance Profile and Genetic Barriers
Samatasvir’s resistance profile was characterized through in vitro selection experiments and site-directed mutagenesis. Key findings include:
Resistance-Associated Mutations (RAMs):
NS5A Position | Mutation | Impact on EC₅₀ | Reference |
---|---|---|---|
28 | L28F/V | 5–10-fold shift | |
30 | L30F | 5–10-fold shift | |
31 | M31L/I | Minimal to 10-fold shift | |
32 | Y32F | 10–20-fold shift | |
93 | Y93H | 10–20-fold shift |
These mutations occur at conserved residues critical for NS5A’s function, suggesting a low propensity for resistance when used in combination therapies .
Clinical Trials and Antiviral Efficacy
Samatasvir entered Phase II clinical trials as monotherapy and in combination with other DAAs. Key findings include:
Monotherapy Efficacy
A randomized, double-blind study evaluated samatasvir (25–100 mg/day) in treatment-naïve patients with HCV genotypes 1–4. Results showed:
Genotype 2 Variability:
Combination Therapies
Samatasvir demonstrated additive or synergistic effects with:
Parameter | Value | Reference |
---|---|---|
Half-life (t₁/₂) | ~20 hours | |
Bioavailability | High (oral administration) | |
Protein Binding | Not reported | — |
Safety Profile:
-
Adverse Events: Constipation, nausea, headache (mild to moderate) .
-
Drug Interactions: No significant inhibition of CYP450 enzymes or transporters .
Synthesis and Manufacturing
While full synthetic routes remain proprietary, key steps include:
-
Core Synthesis: Construction of the tricyclic scaffold via Suzuki coupling and cyclization .
-
Peptide Functionalization: Introduction of proline-valine dipeptide through amidation .
-
Chiral Resolution: Use of stereoselective reactions to define four chiral centers .
Challenges:
-
Complexity: Multi-step synthesis requiring precise stereochemical control .
-
Scalability: Proprietary methods for large-scale production .
Regulatory Status and Development Pipeline
-
Triple-Therapy Regimens: With nucleotide analogs and protease inhibitors .
-
Genotype-Specific Optimization: Addressing reduced activity in HCV genotype 2 with M31 polymorphism .
Comparative Analysis with Other NS5A Inhibitors
Parameter | Samatasvir | Daclatasvir | Elbasvir |
---|---|---|---|
Genotypic Coverage | Pan-genotypic | Genotype 1–4 | Genotype 1–4 |
EC₅₀ (Genotype 1a) | 2–24 pM | 9–146 pM | 5–20 pM |
Resistance Profile | Low barrier | Moderate barrier | High barrier |
Combination Use | Synergistic | Fixed-dose combos | Fixed-dose combos |
Samatasvir’s picomolar potency and low resistance barrier distinguish it from earlier NS5A inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume